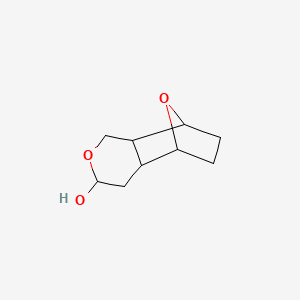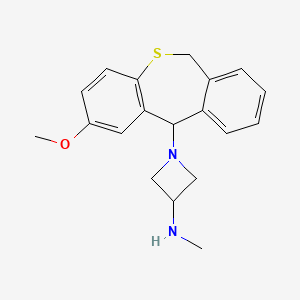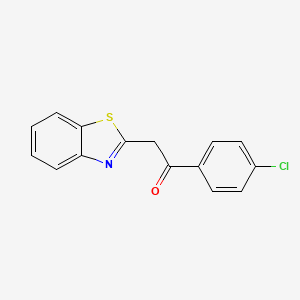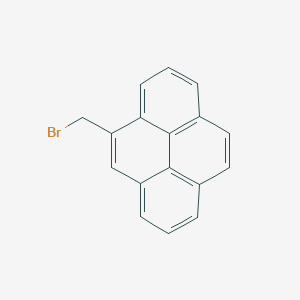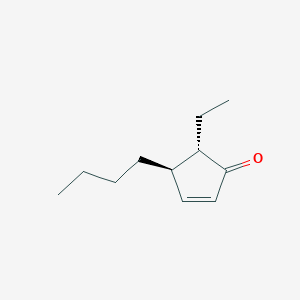
Ketazocine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ketazocine hydrochloride involves several steps, starting with the formation of the benzomorphan core. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions to form the benzomorphan structure. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
化学反応の分析
Ketazocine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can alter the ketone group in the structure.
Substitution: Substitution reactions can occur at different positions on the benzomorphan ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ketazocine hydrochloride is widely used in scientific research, particularly in the study of opioid receptors. Its applications include:
Chemistry: Used as a model compound to study the behavior of benzomorphan derivatives.
Biology: Helps in understanding the role of κ opioid receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects and side effects, particularly in pain management.
Industry: Used in the development of new analgesic drugs and in the study of drug-receptor interactions.
作用機序
Ketazocine hydrochloride exerts its effects by binding to the κ opioid receptor. This binding inhibits the release of neurotransmitters, leading to decreased pain sensation and other effects. The molecular targets include the κ opioid receptor, and the pathways involved are related to the modulation of neurotransmitter release and signal transduction .
類似化合物との比較
Ketazocine hydrochloride is unique compared to other benzomorphan derivatives due to its specific binding affinity for the κ opioid receptor. Similar compounds include:
Ethylketazocine: Another benzomorphan derivative with similar binding properties.
Phenazocine: A compound with a different binding profile but similar structural features.
These compounds share some pharmacological properties but differ in their specific receptor affinities and effects.
特性
CAS番号 |
71697-05-7 |
|---|---|
分子式 |
C18H24ClNO2 |
分子量 |
321.8 g/mol |
IUPAC名 |
(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12;/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3;1H/t11-,16-,18+;/m0./s1 |
InChIキー |
OOWXTFCXQSYBBT-JFVUPURHSA-N |
異性体SMILES |
C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O.Cl |
正規SMILES |
CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)
![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)

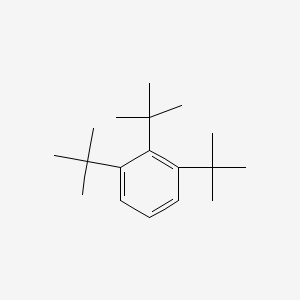

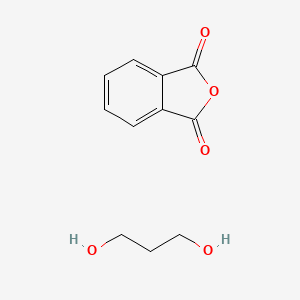
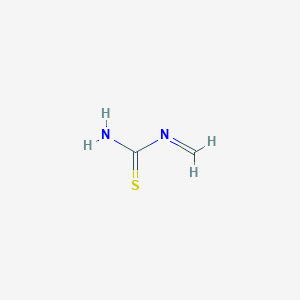
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

